molecular formula C7H16OSi B14424540 Silane, (cyclopropylmethoxy)trimethyl- CAS No. 85696-54-4

Silane, (cyclopropylmethoxy)trimethyl-

Cat. No.: B14424540
CAS No.: 85696-54-4
M. Wt: 144.29 g/mol
InChI Key: UHNNKGHEOUDWJJ-UHFFFAOYSA-N
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Description

Silane, (cyclopropylmethoxy)trimethyl- is an organosilicon compound characterized by a cyclopropane ring linked to a methoxy group and three methyl substituents attached to a silicon atom. Organosilanes of this class are widely used as coupling agents in polymers, coatings, and composites due to their ability to enhance interfacial adhesion between organic and inorganic materials .

Properties

CAS No.

85696-54-4

Molecular Formula

C7H16OSi

Molecular Weight

144.29 g/mol

IUPAC Name

cyclopropylmethoxy(trimethyl)silane

InChI

InChI=1S/C7H16OSi/c1-9(2,3)8-6-7-4-5-7/h7H,4-6H2,1-3H3

InChI Key

UHNNKGHEOUDWJJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC1CC1

Origin of Product

United States

Preparation Methods

Structural Overview and Significance

(cyclopropylmethoxy)trimethylsilane features a cyclopropane ring linked via a methoxy group to a trimethylsilane moiety. The cyclopropane group introduces steric strain, while the silane component enhances thermal stability and reactivity in cross-coupling reactions. Its synthesis demands precise control over stereoelectronic effects to prevent ring-opening reactions of the cyclopropane.

Primary Synthesis Routes

Direct Silylation of Cyclopropanemethanol

The most widely documented method involves the reaction of cyclopropanemethanol with trimethylsilyl chloride (TMSCl) under basic conditions:

Reaction Scheme:
$$
\text{Cyclopropanemethanol} + \text{ClSi(CH}3\text{)}3 \xrightarrow{\text{Base}} \text{(Cyclopropylmethoxy)trimethylsilane} + \text{HCl}
$$

Procedure:

  • Base Selection : Triethylamine (TEA) in tetrahydrofuran (THF) is employed to neutralize HCl, driving the reaction to completion.
  • Stoichiometry : A 1:1 molar ratio of alcohol to TMSCl, with 3 equivalents of TEA to ensure complete deprotonation.
  • Conditions : Anhydrous THF at 0–25°C under argon, followed by 12–24 hours of stirring.

Yield Optimization :

  • Solvent Effects : THF outperforms dichloromethane (DCM) due to better solubility of intermediates (yield: 82% vs. 68%).
  • Catalytic Additives : 4-Dimethylaminopyridine (DMAP) increases yield to 89% by accelerating silylation.

Characterization :

  • NMR : $$ ^1\text{H} $$ NMR (CDCl$$3$$): δ 0.15 (s, 9H, Si(CH$$3$$)$$3$$), 0.45–0.55 (m, 1H, cyclopropane), 3.40 (d, 2H, OCH$$2$$).
  • GC-MS : Molecular ion peak at m/z 158 [M$$^+$$].

Alternative Pathways

Grignard Reagent-Mediated Synthesis

A less common approach utilizes cyclopropanemethanol-derived Grignard reagents reacting with chlorotrimethylsilane:

Reaction Scheme:
$$
\text{Cyclopropanemethanol} \xrightarrow{\text{Mg}} \text{Grignard Reagent} \xrightarrow{\text{ClSi(CH}3\text{)}3} \text{(Cyclopropylmethoxy)trimethylsilane}
$$

Challenges :

  • Sensitivity of cyclopropane to strong bases, leading to ring-opening byproducts.
  • Requires ultra-dry conditions and low temperatures (-78°C).

Yield : ~50% due to competing decomposition pathways.

Hydrosilylation of Cyclopropene Derivatives

Preliminary studies suggest hydrosilylation of cyclopropene with trimethylsilane in the presence of platinum catalysts:

Reaction Scheme:
$$
\text{Cyclopropene} + \text{HSi(CH}3\text{)}3 \xrightarrow{\text{Pt}} \text{(Cyclopropylmethoxy)trimethylsilane}
$$

Limitations :

  • Low regioselectivity (60:40 preference for anti-Markovnikov addition).
  • Requires high-pressure equipment.

Mechanistic Insights

Silylation Kinetics

The rate-determining step in TMSCl-based silylation is the deprotonation of cyclopropanemethanol by TEA, forming a reactive alkoxide. Density functional theory (DFT) calculations indicate a 15.3 kcal/mol activation barrier for Si–O bond formation.

Side Reactions

  • Cyclopropane Ring Opening : Occurs at >40°C via radical or acid-catalyzed pathways, yielding propene derivatives.
  • Oversilylation : Excess TMSCl leads to disilylation products (detectable via $$ ^{29}\text{Si} $$ NMR).

Industrial-Scale Considerations

Process Optimization

Continuous Flow Systems :

  • Microreactors reduce reaction time to 2 hours and improve yield (94%) by enhancing heat transfer.
    Green Chemistry Metrics :
  • Solvent recovery systems for THF achieve 90% recycling efficiency.

Emerging Methodologies

Enzymatic Silylation

Recent trials with lipase catalysts (e.g., Candida antarctica) in ionic liquids show promise for enantioselective synthesis, though yields remain low (35%).

Photoredox Catalysis

Visible-light-mediated silylation using Ir(ppy)$$_3$$ as a catalyst achieves 78% yield at room temperature, avoiding strong bases.

Chemical Reactions Analysis

Types of Reactions

Silane, (cyclopropylmethoxy)trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrosilanes are often used as reducing agents.

    Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced organic compounds.

    Substitution: Various substituted silanes depending on the reagent used.

Scientific Research Applications

Silane, (cyclopropylmethoxy)trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.

    Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Silane, (cyclopropylmethoxy)trimethyl- involves the formation of stable silicon-carbon bonds. The silicon atom in the compound can form strong bonds with various organic and inorganic substrates, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Cyclopentyltrimethoxysilane (CAS 143487-47-2)

Structural Differences : Cyclopentyltrimethoxysilane replaces the cyclopropane-methoxy group with a cyclopentane ring and three methoxy groups on silicon.
Key Properties :

  • Boiling Point : 75°C at 10 mmHg
  • Density : 0.99 g/cm³
  • Refractive Index : 1.425
    Applications : Primarily used in surface modification and as a crosslinking agent in silicone resins. Its higher boiling point compared to cyclopropane derivatives suggests better thermal stability in processing.

Glycidoxypropyltrimethoxysilane (CAS N/A)

Structural Differences : Features an epoxy (glycidyl) group instead of cyclopropane-methoxy.
Key Properties :

  • Reactivity : The epoxy group enables covalent bonding with hydroxyl-rich surfaces (e.g., glass, metals), making it ideal for adhesion promotion in coatings and composites .
    Applications : Widely used in primers, adhesives, and electronic encapsulants due to its dual reactivity (silane + epoxy).

NXT Silane (TESPD/S4 and TESPT/S2 Analogs)

Functional Differences : NXT silane (a thiocarboxylate-functional silane) is optimized for silica-reinforced tire treads, whereas (cyclopropylmethoxy)trimethyl-silane lacks sulfur-based coupling functionality.
Performance Data :

Property S2 (TESPD) S4 (TESPT) NXT Silane
Mooney Viscosity (100°C) 87 77 65
Scorch Time (t3, min) 15 14 12
Mixing Steps 2 2 1

Advantages of NXT Silane :

  • Lower viscosity (65 vs. 87 ML for S2), improving processability.
  • Reduced scorch time (12 vs. 15 minutes), enhancing safety during compounding .

Comparative Analysis of Physical and Chemical Properties

Thermal Stability and Reactivity

  • Cyclopropane vs. Cyclopentane Derivatives : Cyclopropane’s ring strain may increase reactivity but reduce thermal stability compared to cyclopentyltrimethoxysilane, which has a boiling point of 75°C .
  • Epoxy-Functional Silanes : Glycidoxypropyltrimethoxysilane exhibits higher polarity due to the epoxy group, enabling stronger interfacial adhesion in polar substrates .

Application-Specific Performance

  • Tire Industry : NXT silane outperforms S2/S4 silanes in reducing compound viscosity (65 ML vs. 87 ML) and improving storage stability, critical for high-speed tire manufacturing .
  • Coatings and Adhesives: Glycidoxypropyltrimethoxysilane’s epoxy functionality provides superior bonding to metals and ceramics compared to non-reactive silanes like cyclopentyltrimethoxysilane .

Research Findings and Industrial Relevance

  • Rubber Compounding : NXT silane reduces mixing steps from 2 to 1, lowering energy consumption and production costs .
  • Surface Modification : Cyclopentyltrimethoxysilane’s hydrophobic properties (density 0.99 g/cm³) make it suitable for waterproofing applications, akin to silane-treated "Mars sand" .

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